molecular formula C14H18N2O2 B1149222 Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate CAS No. 199725-38-7

Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate

Cat. No. B1149222
CAS RN: 199725-38-7
M. Wt: 246.3
InChI Key:
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Description

Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate is a compound with potential antitumor activities and significance in chemical synthesis for developing pharmacologically active agents. Research on this compound encompasses its synthesis, molecular structure, and various chemical properties.

Synthesis Analysis

Synthesis of this compound involves multi-step chemical reactions, starting from base molecules like L-tryptophan, leading to the formation of the pyrido[4,3-b]indole skeleton. Innovative synthesis methods include three-component tandem reactions and modified Bischler-Napieralski reactions, offering pathways to various derivatives with potential biological activities (Mohideen et al., 2017).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated using techniques such as NMR, ESI-MS, and X-ray diffraction. These studies reveal crystalline structures and confirm molecular configurations, which are essential for understanding the compound's reactivity and biological activities (Ch Hu et al., 2018).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including cyclocondensation and annulation, to yield a wide range of heterocyclic systems. These reactions are pivotal in synthesizing complex structures and exploring the compound's chemical behavior and potential utility in medicinal chemistry (Sahaj Gupta et al., 2011).

Scientific Research Applications

Comprehensive Review of α-Carboline Alkaloids

α-Carboline alkaloids, including structures similar to Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate, are praised for their medicinal chemistry potential. A comprehensive review highlights the diversity of bioactivities possessed by α-carboline natural products and their derivatives. These compounds exhibit a range of biological activities, including antitumor, antimicrobial, anti-Alzheimer’s, anti-atherosclerosis, and antioxidant properties. The review underscores the importance of these compounds in drug discovery and the development of new therapeutic agents. It also addresses the challenges and future directions in the exploration of α-carbolines, indicating the need for further research to unlock their full potential (Li et al., 2022).

Application in Combinatorial Chemistry

The Pictet-Spengler reaction, a pivotal method in the synthesis of tetrahydro-β-carboline scaffolds, plays a crucial role in the production of indole-based alkaloids, which share a structural resemblance with this compound. This reaction is instrumental in generating polysubstituted optically active tetrahydro-β-carboline derivatives, essential for many indole-based alkaloids and drugs. Research demonstrates the importance of these scaffolds in drug discovery, highlighting the synthetic methodologies developed for their production both in solid and solution phases. The review of these techniques underscores the significance of tetrahydro-β-carboline scaffolds in medicinal chemistry and their potential in developing new therapeutic agents (Rao et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its potential as an anti-cancer agent . Additionally, the development of methods for the preparation of known classes of physiologically active compounds, synthesis of their new derivatives as well as detailed examination of their pharmacological profiles is a vital and promising task .

properties

IUPAC Name

ethyl 1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-2-18-14(17)16-8-7-13-11(9-16)10-5-3-4-6-12(10)15-13/h3-6,11,13,15H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDDIOPVRQTWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2C(C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694068
Record name Ethyl 1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

199725-38-7
Record name Ethyl 1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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